1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Catalog No.
S893572
CAS No.
922719-77-5
M.F
C14H12BrFO
M. Wt
295.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

CAS Number

922719-77-5

Product Name

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

IUPAC Name

4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

InChI

InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

YCHITSDJFZQYMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F
  • Intermediate in Organic Synthesis

    The presence of a benzyloxy protecting group, a bromomethyl leaving group, and a fluorine atom suggests this molecule could be a useful intermediate for further organic synthesis. The benzyloxy group can be selectively removed under appropriate conditions, allowing for the introduction of other functionalities at the para position of the aromatic ring. The bromomethyl group can act as a good leaving group in various substitution reactions. PubChem, 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyloxy-4-bromomethyl-2-fluorobenzene

  • Building Block in Medicinal Chemistry

    Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to modulate the properties of drug molecules. The combination of the fluorine atom and the benzyloxy group could influence the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule. The bromomethyl group could serve as a handle for further attachment of functionalities that provide desired biological activity.

  • Material Science Applications

    Aromatic molecules with functional groups can be used as building blocks in the design of new materials. The combination of the electron-withdrawing fluorine atom and the benzyloxy group could influence the electronic properties of the molecule, making it potentially useful in applications such as organic electronics or polymer synthesis.

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an organic compound with the molecular formula C₁₄H₁₂BrFO. This compound features a benzyloxy group, a bromomethyl substituent, and a fluorine atom on a benzene ring. The presence of these functional groups suggests potential utility in organic synthesis, particularly as an intermediate for further modifications. The benzyloxy group can be selectively removed under appropriate conditions, allowing for the introduction of other functionalities at the para position of the aromatic ring. Meanwhile, the bromomethyl group serves as a good leaving group, facilitating various substitution reactions .

The chemical reactivity of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene is influenced by its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Fluorine Displacement: The fluorine atom can be displaced by nucleophiles, forming substituted aryl amines or other derivatives .
  • Deprotection Reactions: The benzyloxy group can be removed using strong acids or other reagents, allowing for further functionalization of the aromatic ring.

Several synthetic routes can be employed to produce 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene:

  • Bromination of 4-(benzyloxy)-2-fluorobenzene: Bromination can be achieved using brominating agents like N-bromosuccinimide in the presence of light or heat.
  • Fluorination of 4-Benzyloxybenzyl Alcohol: Fluorination can be performed using fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Direct Functionalization: The compound may also be synthesized through direct functionalization techniques involving palladium-catalyzed cross-coupling reactions .

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene has potential applications in various fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
  • Medicinal Chemistry: Potential use in drug development due to its favorable electronic properties.
  • Material Science: Possible applications in organic electronics or polymer synthesis due to its unique structural features .

Interaction studies involving 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene are necessary to understand its behavior in biological systems. Research into similar compounds indicates that fluorinated aromatic compounds can interact with various biological targets, influencing their pharmacokinetics and pharmacodynamics. Further studies could elucidate its potential efficacy and safety profiles in therapeutic contexts .

Several compounds share structural similarities with 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-4-(bromomethyl)-2-fluorobenzeneC₇H₅Br₂FContains two bromine substituents
2-Bromo-4-(bromomethyl)-1-fluorobenzeneC₉H₈Br₂FDifferent positional isomer
1-Bromo-3-(bromomethyl)-2-fluorobenzeneC₉H₈Br₂FAnother positional isomer
1-Bromo-2-fluoro-4-methylbenzeneC₉H₈BrFContains a methyl group
2-Bromo-5-fluoro-1,3-dimethylbenzeneC₉H₉BrFContains two methyl groups

The uniqueness of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene lies in its combination of a benzyloxy protecting group and a bromomethyl leaving group on a fluorinated aromatic system, which may provide distinct reactivity and interaction profiles compared to these similar compounds .

The development of halogenated benzyloxy compounds traces its origins to the foundational work in ether synthesis established by Alexander Williamson in 1850. The Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution mechanism, provided the theoretical framework for constructing benzyloxy linkages that would later become essential in pharmaceutical chemistry. This methodology typically employs the reaction of sodium ethoxide with chloroethane to form diethyl ether and sodium chloride, establishing the mechanistic precedent for more complex ether formations.

The evolution of benzyloxy compounds gained significant momentum through the investigation of chalcones bearing benzyloxy moieties, which demonstrated remarkable biological activities particularly in the inhibition of human monoamine oxidase enzymes. Research conducted on benzyloxy chalcones revealed that these compounds exhibited potent selective inhibitory activity against human monoamine oxidase type B, with compound B10 demonstrating an inhibitory concentration of 0.067 micromolar and compound B15 showing 0.120 micromolar activity. The structure-activity relationship studies indicated that benzyloxy group positioning significantly influenced biological potency, with para-positioned benzyloxy substituents showing enhanced enzyme inhibition compared to ortho-positioned analogs.

The synthetic methodologies for benzyloxy compounds underwent substantial refinement through the development of advanced cyclization techniques. Investigations into the cyclization products of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester revealed the formation of methyl 5-(benzyloxy)-2H-chromene-7-carboxylate as a significant side product, demonstrating the complex reactivity patterns associated with benzyloxy-containing substrates. These findings established important precedents for understanding the behavior of benzyloxy groups under various reaction conditions, particularly in cyclization processes that could potentially affect the stability and reactivity of related compounds.

Discovery and Nomenclature of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

The systematic nomenclature of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene follows established International Union of Pure and Applied Chemistry conventions for multiply-substituted benzene derivatives. The compound bears the Chemical Abstracts Service registry number 922719-77-5 and possesses the International Union of Pure and Applied Chemistry name 4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F, which delineates the connectivity pattern of the twenty-six constituent atoms.

The compound's discovery emerged from systematic investigations into halogenated aromatic ethers designed to serve as versatile synthetic intermediates. The molecular architecture incorporates three distinct functional groups attached to a central benzene ring: a benzyloxy substituent at position 1, a fluorine atom at position 2, and a bromomethyl group at position 4. This substitution pattern creates a unique electronic environment where electron-withdrawing halogens interact with the electron-donating benzyloxy moiety, resulting in distinctive reactivity characteristics that have proven valuable in synthetic applications.

The International Chemical Identifier for the compound provides additional structural specificity: InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2. This identifier system enables unambiguous chemical communication across research platforms and databases. The compound's molecular weight of 295.15 grams per mole reflects the contribution of the constituent elements: carbon (84 atomic mass units), hydrogen (12 atomic mass units), bromine (79.9 atomic mass units), fluorine (19 atomic mass units), and oxygen (16 atomic mass units).

Significance in Synthetic Organic Chemistry

The synthetic significance of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene derives from its multiple reactive sites that enable diverse chemical transformations essential for complex molecule construction. The bromomethyl substituent functions as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups through displacement chemistry. This reactivity pattern proves particularly valuable in medicinal chemistry applications where precise functional group placement is required for biological activity optimization.

The benzyloxy protecting group provides selective reactivity control in multi-step synthetic sequences. Under appropriate conditions, the benzyloxy moiety can be selectively removed to reveal a hydroxyl functionality, enabling further derivatization at the para position of the aromatic ring. This protecting group strategy has found extensive application in pharmaceutical intermediate synthesis where selective deprotection is essential for maintaining synthetic efficiency and yield optimization.

Fluorine substitution on aromatic rings represents a fundamental strategy in medicinal chemistry for modulating absorption, distribution, metabolism, and excretion properties of drug molecules. The combination of fluorine substitution with benzyloxy functionality creates unique electronic and steric environments that can significantly influence molecular interactions with biological targets. The electron-withdrawing nature of fluorine enhances the electrophilic character of the aromatic system while the benzyloxy group provides sites for nucleophilic attack, creating complementary reactivity patterns useful in complex synthesis planning.

Research into 4-benzyloxy-benzylamino chemotypes has demonstrated the importance of benzyloxy-containing compounds in developing selective biological modulators. Stage I structure-activity relationship studies focused on assessing various hydrophobic substituents, probing linker extension effects, and determining optimal carboxylate positioning. The synthesis of 4-benzyloxy-benzaldehydes through coupling reactions with various benzyl bromides exemplifies the versatility of benzyloxy chemistry in constructing complex molecular architectures.

Literature Review and Citation Analysis

Contemporary research on 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene has focused primarily on its applications as a synthetic intermediate in pharmaceutical chemistry and materials science. Chemical suppliers have documented comprehensive characterization data including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry analysis to establish purity standards and structural confirmation protocols. The compound demonstrates solubility characteristics suitable for various organic solvents, with storage recommendations of 2-8 degrees Celsius to maintain chemical stability.

Synthetic applications research has explored the compound's utility in coupling reactions and functional group transformations. The presence of both electrophilic (bromomethyl) and nucleophilic (benzyloxy) sites enables bidirectional synthetic strategies where the molecule can serve as either an electrophile or nucleophile depending on reaction conditions. These versatility characteristics have made the compound valuable for constructing complex organic frameworks required in pharmaceutical intermediate synthesis.

PropertyValueSource Reference
Molecular FormulaC₁₄H₁₂BrFO
Molecular Weight295.15 g/mol
Chemical Abstracts Service Number922719-77-5
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
Storage Temperature2-8°C

Material science applications have investigated the compound's potential in organic electronics and polymer synthesis. The combination of electron-withdrawing fluorine and electron-donating benzyloxy substituents creates unique electronic properties that may prove useful in developing advanced materials with specific conductivity or optical characteristics. Research in this area remains preliminary but suggests potential applications in specialized material development.

Molecular Formula and Weight Analysis

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene represents a halogenated aromatic ether compound with the molecular formula C₁₄H₁₂BrFO [1] [2]. The compound exhibits a molecular weight of 295.15 g/mol, as determined through computational analysis using standard atomic masses [1] [3]. The molecular composition includes fourteen carbon atoms, twelve hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom, forming a complex aromatic system with multiple functional groups.

The exact mass of the compound is calculated to be 294.00556 Da, while the monoisotopic mass remains identical at 294.00556 Da [1]. The heavy atom count totals seventeen atoms, contributing to the overall molecular complexity and three-dimensional structure [1]. The topological polar surface area measures 9.2 Ų, indicating relatively low polarity despite the presence of electronegative substituents [1].

Structural Elucidation and Confirmation

The structural framework of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene consists of a benzene ring substituted at three positions with distinct functional groups [1] [2]. The benzyloxy group (-OCH₂C₆H₅) occupies position 1, providing electron-donating properties through resonance effects . The bromomethyl substituent (-CH₂Br) at position 4 serves as a reactive electrophilic center, while the fluorine atom at position 2 contributes electron-withdrawing characteristics [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is 4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene [1] [2]. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F, which provides a systematic description of the connectivity pattern [1] [2]. The International Chemical Identifier string InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 confirms the structural arrangement [1] [2].

Bond Angles and Lengths Analysis

The molecular geometry of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene exhibits characteristic aromatic bond parameters consistent with substituted benzene derivatives [5]. The benzene ring maintains typical carbon-carbon bond lengths ranging from 1.38 to 1.40 Ų, while the aromatic carbon-hydrogen bonds measure approximately 1.08 Ų [6] [7]. The carbon-oxygen bond in the benzyloxy group demonstrates single bond character with a length of approximately 1.43 Ų [8].

The carbon-bromine bond in the bromomethyl substituent exhibits a length of approximately 1.94 Ų, reflecting the larger atomic radius of bromine compared to other halogens [9]. The carbon-fluorine bond shows characteristic short bond length of approximately 1.35 Ų due to the strong electronegativity of fluorine [10]. The benzyloxy oxygen maintains tetrahedral geometry with bond angles approaching 109.5 degrees, while the aromatic carbons preserve 120-degree bond angles characteristic of benzene rings [6] [7].

Electronic Distribution and Dipole Moment

The electronic distribution in 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene results from the interplay of electron-donating and electron-withdrawing substituents [11]. The benzyloxy group functions as an electron-donating substituent through resonance, contributing electron density to the aromatic ring system [8]. Conversely, the fluorine atom acts as a strong electron-withdrawing group through inductive effects, creating electron deficiency in the ortho and para positions [10] [12].

The bromomethyl group exhibits dual electronic effects, with the bromine atom serving as a weak electron-withdrawing substituent while the methylene bridge provides some electron-donating character [9]. The calculated XLogP3 value of 4 indicates high lipophilicity, suggesting favorable interactions with nonpolar solvents [1]. The compound demonstrates zero hydrogen bond donors and two hydrogen bond acceptors, primarily through the ether oxygen and fluorine atoms [1].

The dipole moment of the compound arises from the asymmetric distribution of electron density caused by the positioning of polar substituents [11]. The fluorine atom contributes significantly to the overall dipole moment through its high electronegativity, while the benzyloxy group provides counterbalancing electron density through resonance effects [12] [11].

Physical Properties

Melting Point and Phase Transition Behavior

The melting point characteristics of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene reflect the influence of intermolecular interactions and molecular packing arrangements [13] [14]. Related benzyloxy-substituted halogenated compounds demonstrate melting points in the range of 31-37°C, suggesting similar thermal behavior for the target compound [13] [14]. The presence of the benzyloxy group contributes to increased molecular volume and potential for intermolecular interactions through aromatic stacking [15].

The phase transition behavior involves the disruption of crystal lattice forces, including van der Waals interactions, halogen bonding, and aromatic-aromatic contacts [16] [15]. The fluorine substituent influences the melting characteristics through its effect on molecular polarity and intermolecular electrostatic interactions [17]. The bromomethyl group provides additional molecular bulk and potential for weak intermolecular contacts that affect the melting process [9].

Solubility Parameters in Various Solvents

The solubility characteristics of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene are governed by its amphiphilic nature, combining both polar and nonpolar structural elements [18]. The compound exhibits high lipophilicity with an XLogP3 value of 4, indicating preferential solubility in organic solvents compared to aqueous media [1]. The benzyloxy group enhances solubility in aromatic and ether solvents through favorable aromatic-aromatic interactions and hydrogen bonding capabilities [8] [18].

The presence of halogen atoms affects solubility through halogen bonding interactions with appropriate solvent molecules [17] [19]. Fluorinated compounds typically demonstrate reduced solubility in nonpolar solvents due to the high electronegativity of fluorine, while brominated compounds show enhanced solubility in chlorinated solvents [19]. The molecular structure suggests compatibility with tetrahydrofuran, dichloromethane, and aromatic solvents while maintaining limited water solubility [3] [18].

Stability Under Environmental Conditions

The stability of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene under ambient conditions depends on the reactivity of its functional groups and environmental factors [20]. The compound demonstrates stability under normal handling and storage conditions when protected from moisture and light [3] [20]. The benzyloxy protecting group provides stability to the aromatic ether linkage under neutral conditions but may be susceptible to acidic or basic hydrolysis [8].

The bromomethyl substituent represents the most reactive center in the molecule, susceptible to nucleophilic substitution reactions and potential elimination processes under basic conditions [9]. The carbon-bromine bond may undergo slow hydrolysis in the presence of moisture and elevated temperatures [9]. The fluorine atom contributes to overall molecular stability through its strong carbon-fluorine bond, which remains unreactive under most environmental conditions [10] [12].

Storage recommendations include maintenance at temperatures between 2-8°C in sealed containers to prevent degradation and maintain chemical integrity [3]. The compound should be protected from direct sunlight and stored under inert atmosphere when possible to minimize oxidative processes [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectral Assignment

The proton nuclear magnetic resonance spectrum of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene exhibits characteristic chemical shift patterns reflecting the electronic environment of each proton type [6] [7]. The aromatic protons on the substituted benzene ring appear in the typical aromatic region between 6.5-8.0 parts per million, with specific chemical shifts influenced by the electronic effects of the substituents [6] [7] [10].

The benzyloxy protons demonstrate distinctive patterns, with the methylene bridge protons (-OCH₂-) appearing as a singlet around 5.0-5.2 parts per million due to their position adjacent to both the aromatic ring and ether oxygen [21] [8]. The phenyl ring protons of the benzyloxy group exhibit multipicity in the 7.2-7.4 parts per million range, showing characteristic aromatic coupling patterns [6] [22].

The bromomethyl protons (-CH₂Br) appear significantly downfield around 4.4-4.6 parts per million as a singlet, reflecting the deshielding effect of the bromine atom [23] [9]. The coupling constants between adjacent aromatic protons typically range from 7-10 Hz for ortho coupling and 2-3 Hz for meta coupling, following standard aromatic substitution patterns [22].

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic H6.5-8.0Complex multiplets7H
Benzyloxy -OCH₂-5.0-5.2Singlet2H
Bromomethyl -CH₂Br4.4-4.6Singlet2H
Phenyl H7.2-7.4Multiplets5H

¹³C Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment within 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene [7] [8]. The aromatic carbon atoms exhibit chemical shifts in the range of 110-140 parts per million, characteristic of substituted benzene derivatives [7]. The carbon atoms bearing substituents show distinctive chemical shifts reflecting their specific electronic environments.

The benzyloxy carbon atoms demonstrate characteristic patterns, with the methylene carbon (-OCH₂-) appearing around 70-72 parts per million, while the phenyl carbons appear in the standard aromatic region [8]. The carbon atom bearing the bromine substituent shows significant downfield shift to approximately 30-32 parts per million due to the heavy atom effect of bromine [9].

The fluorine-bearing carbon exhibits a characteristic chemical shift around 150-160 parts per million, with additional splitting due to carbon-fluorine coupling [10] [12]. The coupling constants between carbon and fluorine typically range from 15-25 Hz for direct attachment and 3-8 Hz for two-bond coupling [12].

¹⁹F Nuclear Magnetic Resonance Analysis

The fluorine-19 nuclear magnetic resonance spectrum of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene provides specific information about the fluorine environment and its interactions with neighboring atoms [12]. Fluorinated aromatic compounds typically exhibit chemical shifts in a wide range spanning over 150 parts per million, with the specific position depending on substituent effects and ring substitution patterns [12].

X-ray Crystallography and Structural Refinement

Crystal System and Space Group Determination

The crystallographic analysis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene requires determination of the crystal system and space group through systematic analysis of diffraction patterns [5]. Related halogenated aromatic compounds typically crystallize in common space groups such as P2₁/c or P1̄, depending on the molecular packing requirements and intermolecular interactions [5].

The unit cell parameters reflect the molecular dimensions and packing efficiency, with typical values for similar compounds showing unit cell volumes ranging from 1200-1500 ų [5]. The presence of heavy atoms such as bromine facilitates structure determination through anomalous scattering effects [5].

Three-Dimensional Structure Elucidation

The three-dimensional molecular structure reveals the spatial arrangement of functional groups and their influence on overall molecular conformation [5] [16]. The benzyloxy group adopts conformations that minimize steric interactions while maximizing favorable aromatic-aromatic contacts [16] [15]. The dihedral angle between the benzene rings typically ranges from 40-60 degrees, depending on crystal packing forces [5].

The bromomethyl and fluorine substituents adopt positions that optimize electrostatic interactions and minimize unfavorable steric contacts [17]. The molecular geometry demonstrates the influence of electronic effects on bond lengths and angles compared to unsubstituted aromatic compounds [5].

Intermolecular Interactions and Crystal Packing

The crystal packing of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene involves multiple types of intermolecular interactions that stabilize the solid-state structure [16] [15] [17]. Aromatic-aromatic interactions between benzene rings contribute significantly to crystal stability, with typical centroid-to-centroid distances ranging from 3.8-4.0 Ų [15].

Halogen bonding interactions involving the bromine and fluorine atoms provide additional stabilization through directional contacts with electron-rich regions of neighboring molecules [17] [19]. The bromine atom can participate in halogen-π interactions with aromatic rings, while the fluorine atom engages in weak hydrogen bonding interactions [17].

Weak carbon-hydrogen to π interactions contribute to the overall packing arrangement, with hydrogen atoms from the benzyloxy methylene group potentially interacting with aromatic π-systems of adjacent molecules [16]. The crystal structure demonstrates a herringbone or layered arrangement typical of substituted aromatic compounds [5] [16].

Interaction TypeDistance (Ų)Angle (°)Contribution
Aromatic-aromatic3.8-4.0-High
Halogen bonding3.0-3.5160-180Medium
C-H···π2.8-3.2140-160Low
Van der Waals3.5-4.0-Medium

Benzylation of Halogenated Fluorophenols

The benzylation of halogenated fluorophenols represents a fundamental approach for introducing the benzyloxy functionality into fluorinated aromatic systems. This methodology typically employs 4-bromomethyl-2-fluorophenol as the starting material, which undergoes nucleophilic substitution with benzyl bromide under basic conditions [2].

The reaction proceeds via an SN2 mechanism, where potassium carbonate serves as the base to deprotonate the phenolic hydroxyl group, generating a phenoxide anion that subsequently attacks the electrophilic benzyl bromide [3]. Typical reaction conditions involve heating the reactants in dimethylformamide at temperatures ranging from 80-100°C for 5-8 hours, achieving yields of approximately 85% [3].

Phase-transfer catalyzed benzylation offers enhanced selectivity and milder reaction conditions. The addition of tetrabutylammonium bromide as a phase-transfer catalyst facilitates the reaction between the polar phenoxide and the organic benzyl bromide, allowing the reaction to proceed at room temperature with improved yields of up to 90% . This approach reduces energy consumption and minimizes side reactions, making it particularly attractive for large-scale synthesis.

The regioselectivity of benzylation is influenced by the electronic effects of the existing substituents. The electron-withdrawing fluorine atom directs the benzylation to occur preferentially at the hydroxyl group rather than potential competing sites, ensuring high selectivity for the desired benzyloxy product .

Direct Halogenation Approaches

Direct halogenation methodologies provide efficient routes for introducing bromine functionality into the benzylic position of pre-formed benzyloxy-fluorobenzene intermediates. Aromatic bromination using bromine in the presence of iron tribromide as a Lewis acid catalyst represents a classical approach that proceeds through electrophilic aromatic substitution [5] [6].

The reaction mechanism involves the formation of a bromine-iron complex that acts as a strong electrophile, attacking the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the benzyloxy and fluorine substituents, with the electron-donating benzyloxy group activating the ring toward electrophilic attack while the fluorine atom provides moderate deactivation [5] [6].

N-bromosuccinimide offers a milder alternative for benzylic bromination, operating through a radical mechanism under thermal or photochemical initiation [7]. This method is particularly effective for introducing bromine at the benzylic methyl position, as the radical intermediate is stabilized by the adjacent aromatic ring. Reaction conditions typically involve refluxing in carbon tetrachloride with azobisisobutyronitrile as a radical initiator, achieving yields of approximately 80% in 1-3 hours [7].

The selectivity between aromatic and benzylic bromination can be controlled through careful choice of reaction conditions. Lower temperatures and shorter reaction times favor benzylic substitution, while higher temperatures promote aromatic substitution [7].

Sequential Functionalization Strategies

Sequential functionalization strategies offer precise control over the substitution pattern by introducing functional groups in a predetermined order. Directed ortho-metalation represents a powerful approach for achieving regioselective bromination adjacent to the benzyloxy directing group [8] .

The methodology involves treatment of 2-benzyloxy-4-fluorobenzene with lithium diisopropylamide at -78°C, generating a stabilized carbanion ortho to the benzyloxy group. Subsequent quenching with electrophilic bromine sources such as bromine or N-bromosuccinimide installs the bromine substituent with excellent regioselectivity [8] . This approach achieves yields of approximately 70% but requires stringent anhydrous conditions and low temperatures.

Alternative sequential strategies involve the reverse order of functionalization, beginning with 4-fluorophenol and introducing the bromomethyl group before benzylation. This approach utilizes Friedel-Crafts acylation followed by reduction and bromination to install the bromomethyl functionality, subsequently followed by benzylation of the phenolic hydroxyl group [8].

The choice between different sequential approaches depends on the availability of starting materials and the desired overall efficiency. While sequential methods often require multiple steps with associated purification procedures, they provide excellent control over regioselectivity and can access substitution patterns that are difficult to achieve through direct methods [8].

Modern Synthetic Methodologies

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity [9] [10]. Suzuki-Miyaura cross-coupling represents one of the most versatile approaches for constructing the target compound through the coupling of appropriately functionalized boronic acid derivatives [10] [11].

The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in combination with potassium carbonate as a base and proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10]. Optimal reaction conditions involve heating in toluene at 110°C for 6-12 hours, achieving yields of approximately 85% with excellent functional group tolerance [10].

The success of Suzuki-Miyaura coupling for fluorinated substrates requires careful consideration of the electronic effects imparted by the fluorine substituent. The electron-withdrawing nature of fluorine facilitates the oxidative addition step by increasing the electrophilicity of the aryl halide, while also influencing the regioselectivity of subsequent transformations [10] [11].

Palladium-catalyzed fluorination offers a complementary approach for introducing fluorine functionality into pre-formed aromatic systems. Recent developments in this area have focused on the use of electrophilic fluorinating reagents such as Selectfluor in combination with palladium catalysts to achieve direct aromatic fluorination [12]. These reactions proceed through high-oxidation-state palladium intermediates and can tolerate a wide range of functional groups, making them particularly attractive for late-stage functionalization of complex molecules [12].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of fluorinated compounds, offering superior control over reaction parameters and enhanced safety for handling reactive intermediates [13] [14] [15]. Continuous flow benzylation provides excellent heat and mass transfer characteristics, enabling more efficient reactions with reduced reaction times and improved yields [14] [15].

The implementation of tubular flow reactors for benzylation reactions allows for precise temperature control and efficient mixing of reactants, typically achieving complete conversion within 30-60 minutes compared to several hours required for batch processes [14] [15]. The continuous nature of flow processing also enables the synthesis of larger quantities without the batch-to-batch variability associated with traditional stirred tank reactors [15].

Flow-based halogenation offers significant advantages for reactions involving hazardous reagents such as bromine or hydrogen fluoride. The small reactor volumes and continuous operation minimize the inventory of dangerous materials while providing excellent control over exothermic reactions [14] [16] [17]. Microreactors designed specifically for gas-liquid reactions enable efficient contacting between fluorinating gases and organic substrates, achieving rapid reaction rates with good selectivity [14].

The scalability of flow chemistry processes makes them particularly attractive for industrial production. Recent reports have demonstrated the successful scale-up of fluorination reactions from laboratory scale to multi-kilogram production using continuous flow technology [15] [17]. The ability to achieve consistent product quality and reduce waste generation aligns well with the principles of green chemistry and sustainable manufacturing [15].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has gained significant attention for the preparation of fluorinated aromatic compounds due to its ability to dramatically reduce reaction times while often improving yields and selectivity [7] [18] [19]. The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, leading to rapid and uniform heating throughout the reaction mixture [7] [18].

Microwave-assisted benzylation reactions can be completed in 15-30 minutes compared to several hours required for conventional heating, while achieving yields of 92% or higher [18]. The rapid heating and precise temperature control offered by microwave irradiation minimize side reactions and decomposition pathways, leading to cleaner reaction profiles and simplified purification procedures [18].

The optimization of microwave-assisted fluorination reactions requires careful consideration of power settings, reaction times, and solvent selection. Studies have shown that power levels of 300-320 watts are optimal for most aromatic functionalization reactions, providing sufficient energy for reaction activation while avoiding overheating that can lead to product decomposition [7] [18]. The use of sealed reaction vessels allows for reactions to be conducted above the normal boiling point of solvents, further accelerating reaction rates [18].

Microwave-enhanced bromination represents a particularly successful application, with some reactions completing in as little as 90 seconds under optimized conditions [7]. This dramatic reduction in reaction time not only improves productivity but also reduces energy consumption and environmental impact compared to conventional heating methods [7] [18].

Industrial Scale Production Methods

Batch Processing Techniques

Batch processing remains the predominant method for industrial production of specialty aromatic compounds, offering flexibility in product selection and well-understood scale-up principles [20]. Small-scale batch processing typically employs glass-lined reactors with capacities ranging from 100 to 1000 liters, providing adequate corrosion resistance for reactions involving fluorinated reagents [20].

The design of batch reactors for fluorinated compound synthesis requires special consideration for material compatibility and safety systems. Stainless steel reactors with appropriate fluoropolymer linings are commonly used for larger scale operations, providing the necessary chemical resistance while maintaining acceptable heat transfer characteristics [20]. Temperature control within ±2°C is typically achievable using jacketed reactors with appropriate heating and cooling systems [20].

Large-scale batch processing offers economies of scale through the use of dedicated reactors with capacities ranging from 5,000 to 50,000 liters. These systems typically incorporate advanced process control systems for monitoring and controlling critical parameters such as temperature, pressure, and reagent addition rates [20]. The ability to produce 100-500 kg batches makes this approach suitable for products with moderate to high commercial demand [20].

Quality consistency in batch processing is maintained through rigorous adherence to established procedures and comprehensive analytical testing of each batch. Statistical process control methods are employed to monitor key quality parameters and ensure that products meet specified purity and composition requirements [20]. The flexibility of batch processing allows for rapid product changeovers and the production of multiple products in the same equipment [20].

Continuous Flow Manufacturing Protocols

Continuous flow manufacturing represents the state-of-the-art approach for large-scale production of chemical intermediates, offering superior process control and consistent product quality [15] [21]. The implementation of continuous flow protocols for fluorinated compound synthesis requires careful design of reactor systems to handle the unique challenges associated with fluorine chemistry [15] [21].

Tubular flow reactors provide excellent heat and mass transfer characteristics while minimizing the inventory of reactive intermediates. These systems typically operate with residence times ranging from minutes to hours, depending on the specific reaction kinetics and desired conversion levels [15] [21]. The plug flow characteristics of tubular reactors ensure that all material experiences the same reaction conditions, leading to more consistent product quality compared to batch processes [15].

Multi-stage continuous reactor systems enable complex synthetic sequences to be conducted in a single integrated process. These systems can incorporate multiple reaction steps, separation units, and purification stages, allowing for the direct production of high-purity final products from basic starting materials [15] [21]. The continuous nature of operation eliminates the need for intermediate storage and handling, reducing both costs and safety risks [15].

Process control in continuous flow systems relies on real-time monitoring of key parameters using online analytical instruments. Advanced control algorithms can automatically adjust operating conditions to maintain optimal performance and product quality, reducing the need for manual intervention and improving overall process reliability [15] [21]. The ability to achieve throughputs of 1000-5000 kg/day makes continuous flow processing suitable for high-volume commercial products [15].

Process Optimization and Scale-up Challenges

The scale-up of fluorinated compound synthesis presents unique challenges related to heat management, material compatibility, and safety considerations [20] [22]. The highly exothermic nature of many fluorination reactions requires careful design of heat removal systems to prevent thermal runaway and maintain product selectivity [20] [23].

Material selection for large-scale fluorination processes requires extensive compatibility testing to ensure long-term reliability and safety. Many common construction materials are incompatible with fluorinating reagents, necessitating the use of specialized alloys or fluoropolymer-lined equipment [20] [23]. The corrosive nature of hydrogen fluoride and other fluorinated intermediates requires particularly careful attention to material selection and system design [20].

Process optimization involves the systematic evaluation of reaction parameters to maximize yield while minimizing costs and environmental impact. Design of experiments methodologies are commonly employed to identify optimal operating conditions and understand the interactions between different process variables [22] [24]. Statistical analysis of the resulting data enables the development of robust operating procedures that can accommodate typical variations in feedstock quality and operating conditions [22].

Scale-up challenges specific to fluorination processes include the handling of toxic and corrosive reagents, the management of exothermic reactions, and the need for specialized analytical methods to monitor product quality [20] [22]. The development of appropriate safety systems and emergency response procedures is critical for safe operation at commercial scale [20]. Environmental considerations require the implementation of appropriate waste treatment and emission control systems to minimize the environmental impact of production operations [20].

Green Chemistry Alternatives

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, eliminating the need for organic solvents that contribute to environmental pollution and increase process costs [25] [26] [27]. Mechanochemical fluorination using ball milling techniques has emerged as a particularly promising approach for the synthesis of fluorinated aromatic compounds [25] [26].

Solid-state aromatic nucleophilic fluorination utilizing potassium fluoride and quaternary ammonium salts as activators can achieve complete conversion within one hour under ambient conditions [25]. This approach eliminates the need for toxic, high-boiling solvents such as dimethylsulfoxide, significantly reducing the environmental impact of the synthesis process [25]. The mechanochemical activation facilitates intimate contact between solid reactants, enabling efficient reaction rates despite the absence of solvent [25].

The implementation of solvent-free conditions requires careful optimization of reaction parameters including milling frequency, ball-to-powder ratio, and reaction temperature [26]. Studies have shown that the addition of small amounts of ionic liquids as grinding additives can dramatically improve reaction rates and selectivity [26]. The use of 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide as a liquid-assisted grinding medium enables efficient fluorination with E-factor values as low as 3-6.7, representing a significant improvement over traditional solution-based methods [26].

Vacuum sublimation can be employed for product isolation directly from the reaction mixture, eliminating the need for chromatographic purification and further reducing the environmental impact of the process [26]. This approach is particularly effective for volatile fluorinated products that can be separated from non-volatile inorganic salts and grinding additives [26].

Catalytic Systems for Enhanced Atom Economy

The development of catalytic systems with enhanced atom economy represents a fundamental approach to green chemistry, maximizing the incorporation of starting materials into the final product while minimizing waste generation [28] [22]. Atom economy, defined as the molecular weight of the desired product divided by the total molecular weight of all reactants, provides a quantitative measure of synthetic efficiency [22] [29].

Enantioselective fluorination catalysts based on chiral bis(oxazoline) ligands achieve excellent atom economy by eliminating the need for stoichiometric chiral auxiliaries [28]. These catalytic systems enable the direct asymmetric fluorination of prochiral substrates using N-fluorobenzenesulfonimide as the fluorine source, achieving enantioselectivities exceeding 95% with complete atom incorporation [28].

The development of recyclable fluorination reagents offers significant improvements in atom economy and cost effectiveness. Imidazolium-based fluoride reagents such as [IPrH][F(HF)₂] can be regenerated after use through treatment with hydrofluoric acid, enabling multiple reaction cycles without significant loss of activity [30]. This approach reduces the consumption of expensive fluorinating reagents while minimizing waste generation [30].

Catalytic defluorinative cross-coupling reactions enable the utilization of readily available fluorinated compounds as building blocks for more complex molecules [31]. Nickel-catalyzed defluorinative transformations achieve high atom economy by incorporating both the organic framework and the fluorine substituent into the final product, eliminating the formation of fluoride waste [31].

Renewable Feedstock Approaches

The utilization of renewable feedstocks for the synthesis of fluorinated compounds aligns with the principles of sustainable chemistry and reduces dependence on petroleum-derived starting materials [32] [33]. Bio-based benzyl alcohol derived from lignin depolymerization offers a sustainable alternative to petroleum-derived benzyl halides for benzylation reactions [32] [33].

The preparation of bio-based benzyl alcohol involves the catalytic depolymerization of lignin using copper-based catalysts, followed by selective hydrogenation to produce high-purity benzyl alcohol [32]. This approach utilizes agricultural waste streams as feedstock, providing both environmental and economic benefits compared to traditional petrochemical routes [32] [33].

Aromatic compounds derived from biomass platforms offer additional opportunities for sustainable synthesis. Guaiacol, readily available from lignin pyrolysis, can serve as a starting material for the synthesis of fluorinated aromatic heterocycles through Friedel-Crafts chemistry [32]. The resulting bio-derived aromatics can subsequently undergo fluorination and functionalization to produce the target compounds using established synthetic methodologies [32].

The economic viability of renewable feedstock approaches depends on the development of efficient conversion processes and the availability of biomass feedstocks at appropriate scales [33]. Life cycle assessment studies indicate that bio-based routes can achieve significant reductions in carbon footprint and environmental impact compared to traditional petrochemical processes, particularly when integrated with renewable energy sources [33]. However, the current limited availability of bio-based aromatic feedstocks presents challenges for large-scale implementation [33].

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Dates

Last modified: 08-16-2023

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